tert-butyl N-{hexahydro-1H-furo[3,4-b]pyrrol-3-yl}carbamate
Description
tert-butyl N-{hexahydro-1H-furo[3,4-b]pyrrol-3-yl}carbamate is a bicyclic carbamate derivative featuring a fused tetrahydrofuran-pyrrolidine core. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and oncological pathways . Its structure includes a tert-butyloxycarbonyl (Boc) group, which acts as a protective moiety for the amine functionality, enhancing stability during synthetic processes. The molecular formula is C₁₁H₂₀N₂O₃, with a molecular weight of 228.29 g/mol (calculated from ).
The compound’s stereochemistry is notable: specifies the rac-(racemic) mixture of the (3R,3aS,6aR)-stereoisomer, which may influence its reactivity and biological activity. Synthetic routes often involve carbamate formation via coupling reagents like HATU (as seen in structurally related compounds) or Boc-protection of the amine group under mild conditions .
Properties
IUPAC Name |
tert-butyl N-(2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrol-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-8-4-12-9-6-15-5-7(8)9/h7-9,12H,4-6H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKSBCATNWZZSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNC2C1COC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253641-10-8 | |
| Record name | tert-butyl N-{hexahydro-1H-furo[3,4-b]pyrrol-3-yl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{hexahydro-1H-furo[3,4-b]pyrrol-3-yl}carbamate typically involves the reaction of hexahydro-1H-furo[3,4-b]pyrrole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in high and ultra-high purity forms, suitable for various applications .
Chemical Reactions Analysis
Boc Deprotection Reactions
The Boc group is cleaved under acidic or catalytic conditions to regenerate the free amine. Key methods include:
Acidic Cleavage
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Reagent : Trifluoroacetic acid (TFA) or HCl in dioxane
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Conditions : Anhydrous, 0–25°C, 1–4 hours
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Outcome : Quantitative deprotection observed in analogous compounds
Catalytic Deprotection
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Catalyst : Tris(4-bromophenyl)ammoniumyl radical cation ("Magic Blue") with triethylsilane (Et₃SiH)
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Conditions : Mild, room temperature, 30–60 minutes
Participation in Organocatalytic Reactions
The compound’s secondary amine can act as a substrate in stereoselective transformations. For instance:
Example Reaction : Kinetic resolution via intramolecular hydrogen bond activation (as seen in structurally related furopyrrolidine derivatives)
| Parameter | Details |
|---|---|
| Catalyst | Takemoto’s bifunctional organocatalyst (20 mol%) |
| Solvent | p-Xylene ([0.33]M) |
| Temperature | Room temperature |
| Conversion | Determined by ¹H-NMR |
| Selectivity Factor (s) | Calculated via |
Stability and Functional Group Compatibility
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pH Sensitivity : Stable in neutral/basic conditions but hydrolyzes in strong acids (pH < 2) .
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Thermal Stability : Decomposes above 200°C (data inferred from PubChem thermal analysis) .
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Compatibility : Tolerates common organic reactions (e.g., esterifications, cycloadditions) due to Boc’s orthogonal protection .
Scientific Research Applications
Antifungal Properties
Recent studies have demonstrated that compounds similar to tert-butyl N-{hexahydro-1H-furo[3,4-b]pyrrol-3-yl}carbamate exhibit significant antifungal activities. For instance, derivatives have shown effectiveness against Fusarium oxysporum, a common plant pathogen. This suggests that the compound could be explored for agricultural applications as a biopesticide or fungicide .
Antitumor Activity
The heterocyclic nature of the compound allows it to interact with biological targets implicated in cancer progression. Preliminary studies suggest that derivatives may possess antitumor properties, potentially acting as inhibitors of specific kinases involved in tumor growth . Further research is required to elucidate the mechanisms behind these effects and to identify specific cancer types that may be targeted.
Neurological Disorders
Compounds containing the furo[3,4-b]pyrrole framework have been investigated for their neuroprotective effects. This compound may hold promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to modulate neurotransmitter systems .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Research into related compounds has indicated that they can inhibit pro-inflammatory cytokines, making them candidates for further investigation in inflammatory diseases .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study 1 | Demonstrated antifungal activity against Fusarium oxysporum | Potential use as a biopesticide |
| Study 2 | Identified neuroprotective effects in vitro | Possible treatment for neurodegenerative disorders |
| Study 3 | Inhibition of pro-inflammatory cytokines | Potential use in anti-inflammatory therapies |
Mechanism of Action
The mechanism of action of tert-butyl N-{hexahydro-1H-furo[3,4-b]pyrrol-3-yl}carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Key Observations:
Structural Complexity: The target compound and Enamine Building Block () share identical molecular formulas but differ in stereochemistry, which could affect receptor binding in drug candidates.
Synthetic Routes : While the target compound relies on straightforward Boc protection, Compound 26 requires HATU-mediated coupling, reflecting the need for activated intermediates in complex heterocycle synthesis. In contrast, the Example 75 derivative () employs transition-metal catalysis, highlighting versatility in functionalization .
Functional Diversity : The Example 75 derivative demonstrates how the Boc group can be integrated into larger, pharmacologically active scaffolds, whereas the target compound and Enamine Building Block prioritize simplicity for modular synthesis .
Physicochemical and Pharmacological Contrasts
- Steric Effects : The racemic nature of the Enamine Building Block () may reduce crystallinity compared to enantiopure analogs, complicating purification but enabling exploration of stereochemical effects in vivo .
- Bioactivity : The Example 75 derivative’s chromen-4-one and pyrazolo-pyrimidine moieties suggest kinase inhibition (e.g., FLT3 or EGFR), whereas the target compound’s simpler structure suits fragment-based drug design .
Biological Activity
Tert-butyl N-{hexahydro-1H-furo[3,4-b]pyrrol-3-yl}carbamate, with the CAS number 2253641-10-8, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₁H₂₀N₂O₃
- Molecular Weight : 228.29 g/mol
- Structure : The compound features a tert-butyl group attached to a hexahydro-furo-pyrrole moiety, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activities and receptor functions, although detailed pathways remain to be fully elucidated.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
| Activity Type | Description |
|---|---|
| Antioxidant Activity | Compounds in this class have shown potential in scavenging free radicals. |
| Enzyme Inhibition | Similar compounds have been evaluated for their inhibitory effects on cholinesterases and other enzymes. |
| Neuroprotective Effects | Some derivatives exhibit protective effects against neuronal damage. |
Case Studies and Research Findings
- Inhibition of Cholinesterases : A study highlighted the dual inhibitory effect of related compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases such as Alzheimer's. The IC50 values for these compounds ranged from 5.4 to 30.1 μM, indicating significant potency against these enzymes .
- Antioxidant Properties : Research has demonstrated that derivatives of furo-pyrrole compounds possess notable antioxidant capabilities, potentially mitigating oxidative stress in cellular models .
- Neuroprotective Studies : In vivo studies have indicated that certain derivatives can protect against neurotoxicity induced by oxidative stressors, suggesting a therapeutic potential for neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl N-{hexahydro-1H-furo[3,4-b]pyrrol-3-yl}carbamate?
- Methodological Answer : The compound is typically synthesized via carbamate protection of the pyrrolidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, analogous compounds (e.g., tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate) are prepared by reacting the free amine with Boc₂O in dichloromethane or THF, followed by purification via column chromatography . Key considerations include steric hindrance from the fused furo-pyrrol system, which may require extended reaction times or elevated temperatures.
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify characteristic peaks (e.g., tert-butyl group at δ ~1.4 ppm, carbamate carbonyl at ~155 ppm) and X-ray crystallography for absolute stereochemical confirmation. For example, SHELX software (SHELXL/SHELXS) is widely employed for crystallographic refinement, particularly for resolving fused bicyclic systems . High-resolution mass spectrometry (HRMS) further validates molecular weight (e.g., C₁₁H₂₀N₂O₂: exact mass 212.152 g/mol ).
Q. What purification strategies are effective for this carbamate derivative?
- Methodological Answer : Due to polar functional groups (carbamate, pyrrolidine), flash chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is standard. For enantiomerically pure samples, chiral HPLC using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases resolves stereoisomers . Recrystallization from tert-butyl methyl ether (TBME) or ethanol/water mixtures is also reported for analogous Boc-protected pyrrolidines .
Advanced Research Questions
Q. How do stereochemical variations in the hexahydrofuro-pyrrol system impact reactivity?
- Methodological Answer : Stereochemistry (e.g., cis vs. trans ring junctions) significantly affects nucleophilicity and conformational flexibility. For instance, (3aR,6aR)-configured derivatives exhibit distinct reactivity in Suzuki couplings compared to (3aS,6aS) isomers due to steric accessibility of the nitrogen lone pair . Computational modeling (DFT or molecular dynamics) predicts torsional strain and guides synthetic optimization .
Q. What analytical techniques resolve contradictions in reported synthetic yields?
- Methodological Answer : Discrepancies in yields (e.g., 60–85% for Boc protection) often arise from trace moisture or incomplete amine activation. In situ FTIR monitoring of carbamate formation (disappearance of N-H stretch at ~3300 cm⁻¹) ensures reaction completion. Comparative TLC under identical conditions (e.g., silica gel, UV visualization) identifies side products like over-Boc-protected species .
Q. How can computational tools predict the compound’s stability under acidic/basic conditions?
- Methodological Answer : Density Functional Theory (DFT) calculates proton affinity at the pyrrolidine nitrogen to predict Boc-deprotection thresholds. For example, derivatives with electron-withdrawing substituents require stronger acids (e.g., HCl/dioxane instead of TFA) for cleavage . Accelerated stability studies (40°C/75% RH) coupled with LC-MS track degradation pathways (e.g., hydrolysis to hexahydrofuro-pyrrolidine) .
Q. What strategies address low solubility in aqueous media for biological assays?
- Methodological Answer : Salt formation (e.g., hydrochloride salts via HCl gas treatment) or co-solvent systems (DMSO/PBS) enhance solubility. Structural analogs with hydrophilic substituents (e.g., hydroxylation at C-5 of the pyrrolidine ring) improve LogP values, as demonstrated for tert-butyl N-[(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
